molecular formula C13H19NO B13303682 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

Cat. No.: B13303682
M. Wt: 205.30 g/mol
InChI Key: FUWZRBIHEWYEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . This indane derivative is provided as a high-purity material for research and development purposes. As a functionalized amino alcohol, its structure suggests potential as a synthetic intermediate or building block in organic chemistry and medicinal chemistry research for the exploration of novel bioactive molecules. Researchers value this compound for its specific molecular architecture in proprietary synthetic applications. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please handle with appropriate safety precautions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

InChI

InChI=1S/C13H19NO/c1-9-3-4-11-5-6-13(12(11)7-9)14-8-10(2)15/h3-4,7,10,13-15H,5-6,8H2,1-2H3

InChI Key

FUWZRBIHEWYEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCC(C)O)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylindanone with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on scaling up the reaction while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce an alcohol.

Scientific Research Applications

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound’s properties make it useful in the production of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in the Dihydroindenyl Core

The dihydroindenyl moiety is a common structural feature among analogs, but substituent type and position significantly influence properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Differences Reference
1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol Methyl (6) C₁₃H₁₉NO 205.30 Reference compound
1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol Chloro (5) C₁₂H₁₆ClNO 225.71 Halogen substitution alters hydrophobicity
(S)-(6-Methyl-2,3-dihydro-1H-inden-1-yl)methanol Methanol (1) C₁₁H₁₄O 162.23 Lacks amino-propanol chain
2-(1H-Inden-1-yl)-propan-2-ol None C₁₂H₁₄O 174.24 No amine group; hydroxyl directly bonded

Key Observations :

  • Substituent Position: Chloro at position 5 () vs.
  • Functional Groups: Replacement of the amino-propanol chain with methanol () eliminates hydrogen-bonding capacity, reducing solubility and pharmacological activity.

Modifications in the Amino-Propanol Chain

Variations in the amino-propanol side chain impact pharmacokinetics and target affinity:

Compound Name Side Chain Structure Biological Relevance Reference
This compound -NH-CH(CH₂OH)-CH₃ Potential β-blocker activity
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol -NH-Benzodiazolyl Altered aromatic system; possible enzyme inhibition
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol -NH-Benzisothiazolyl-sulfone Enhanced electronegativity; irritant class
1-(2,3-Dihydro-1H-inden-4-yloxy)-3-(isopropylamino)-2-propanol Ether linkage (-O-) Reduced basicity; modified solubility

Key Observations :

  • Linkage Type : Ether vs. amine linkages () affect polarity and bioavailability.

Biological Activity

1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol, a compound with the molecular formula C13H18N and a molecular weight of 190.28 g/mol, has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Molecular Formula : C13H18N
  • Molecular Weight : 190.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have reported antimicrobial properties for compounds structurally related to this compound. For instance, compounds derived from similar frameworks demonstrated significant antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A3216
Compound B6432

2. Neuroprotective Effects

Research indicates that compounds with similar indene structures may exhibit neuroprotective effects. These effects are often attributed to the modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells. In vitro studies have shown that such compounds can protect against apoptosis in neuronal cells exposed to neurotoxic agents .

3. Cardiovascular Implications

Some studies suggest that derivatives of this compound could influence cardiovascular health by modulating blood pressure and improving endothelial function. This is particularly relevant given the role of indene derivatives in promoting vasodilation through nitric oxide pathways .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition

Compounds similar to this one have been shown to inhibit various enzymes involved in metabolic processes. For instance, inhibition of glutathione S-transferase has been noted in related flavonoid compounds, which may also apply here .

- Receptor Modulation

There is evidence that such compounds can interact with specific receptors in the body, potentially affecting neurotransmitter release and receptor activation pathways. This interaction could play a role in their neuroprotective and cardiovascular effects.

Case Studies

A notable case study investigated the effects of a related compound on Aedes aegypti larvae, demonstrating significant larvicidal activity linked to enzyme inhibition pathways. This study highlighted the potential use of such compounds as insect growth regulators .

Q & A

Q. What are the recommended synthetic routes for 1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 6-methyl-2,3-dihydro-1H-inden-1-amine and epichlorohydrin or glycidol derivatives. Key steps include:

  • Amine activation : Use polar aprotic solvents (e.g., DMF) with catalytic bases (K2_2CO3_3) to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Purity optimization : Employ repeated solvent washing to remove unreacted amines and byproducts. Validate purity (>95%) using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H332) and skin contact (H315) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent degradation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR : 1^1H NMR (CDCl3_3) should show peaks for the indenyl methyl group (~δ 2.3 ppm), diastereotopic protons on the propanol backbone (δ 3.5–4.0 ppm), and NH coupling (δ 1.5–2.0 ppm) .
  • FT-IR : Confirm secondary amine (N–H stretch ~3300 cm1^{-1}) and hydroxyl group (O–H stretch ~3400 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., enantiomeric excess via chiral HPLC) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral stationary phases : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1 mL/min) and column temperature (25°C) for baseline separation .
  • Derivatization : Convert to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via 19^{19}F NMR .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-labeled antagonists) to quantify affinity (Ki_i) under standardized conditions (pH 7.4, 37°C) .
  • Functional assays : Compare cAMP inhibition (β-adrenergic receptors) vs. calcium flux (α-receptors) to clarify mechanism-specific discrepancies .
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess if metabolite interference explains variability .

Q. How can impurities or degradation products be identified and quantified?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), and oxidants (H2_2O2_2) to simulate degradation. Analyze via LC-MS/MS (QTOF) to identify m/z fragments of byproducts .
  • Impurity profiling : Synthesize suspected impurities (e.g., deaminated or oxidized derivatives) as reference standards. Use gradient elution (0.1% formic acid in acetonitrile/water) for quantification .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular docking : Perform Glide/SP docking (Schrödinger Suite) into β-adrenergic receptor crystal structures (PDB: 2RH1) to rationalize binding affinities .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.